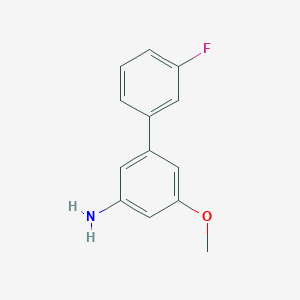

3-(3-Fluorophenyl)-5-methoxyaniline

説明

3-(3-Fluorophenyl)-5-methoxyaniline is a substituted aniline derivative featuring a fluorine atom at the 3-position of the phenyl ring and a methoxy group at the 5-position of the aniline core. The fluorine and methoxy substituents are critical for modulating electronic, steric, and solubility properties, which influence reactivity and biological activity .

特性

IUPAC Name |

3-(3-fluorophenyl)-5-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-16-13-7-10(6-12(15)8-13)9-3-2-4-11(14)5-9/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPAHYUAFMYYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methoxyaniline typically involves the following steps:

Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 3-(3-Fluorophenyl)-5-methoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

化学反応の分析

Types of Reactions

3-(3-Fluorophenyl)-5-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Anticancer Properties

Research indicates that 3-(3-Fluorophenyl)-5-methoxyaniline exhibits significant anticancer properties. In one study, derivatives of this compound were evaluated for their ability to act as topoisomerase II (topoII) poisons. The compound demonstrated promising cytotoxicity against various cancer cell lines, including DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC values indicated effective inhibition, making it a candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

In-depth studies on the structure-activity relationship of this compound have shown that modifications in the phenyl ring significantly influence its biological activity. The introduction of fluorinated groups has been found to enhance lipophilicity and improve interaction with biological targets, thereby increasing potency against cancer cells .

Potential as a CFTR Potentiator

Another intriguing application of 3-(3-Fluorophenyl)-5-methoxyaniline is its role as a potentiator for cystic fibrosis transmembrane conductance regulator (CFTR) activity. In vitro studies have shown that certain derivatives can significantly enhance CFTR-mediated chloride currents in cells expressing mutant CFTR proteins, suggesting potential therapeutic applications in treating cystic fibrosis .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | IC (μM) | Reference |

|---|---|---|---|---|

| 3-(3-Fluorophenyl)-5-methoxyaniline | TopoII | Cytotoxicity | 7.3 ± 1.5 | |

| Derivative A | CFTR | Potentiation | Not specified | |

| Derivative B | Cancer Cell Lines | Cytotoxicity | 9.2 ± 0.2 |

Case Studies

- Topoisomerase II Inhibition : A series of experiments demonstrated that derivatives of 3-(3-Fluorophenyl)-5-methoxyaniline could effectively inhibit topoII activity, leading to DNA damage in cancer cells. This mechanism was confirmed through cleavage complex formation assays .

- Cystic Fibrosis Treatment : In another study focusing on CFTR activity, compounds derived from this aniline exhibited enhanced chloride transport capabilities in F508del-CFTR mutant cells, indicating their potential as effective treatments for cystic fibrosis .

作用機序

The mechanism of action of 3-(3-Fluorophenyl)-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(3-Fluorophenyl)-5-methoxyaniline with related compounds:

Key Observations:

- Substituent Effects : The 3-fluorophenyl group in the target compound likely enhances lipophilicity compared to sulfonyl derivatives (e.g., 3-(4-chlorobenzenesulfonyl)-5-methoxyaniline), which may improve membrane permeability in biological systems .

- Positional Isomerism : The 5-methoxy group in the target compound vs. 4-methoxy in 3-fluoro-4-methoxyaniline alters electronic effects. The para-methoxy group in the latter may stabilize resonance structures differently, affecting reactivity .

Enzyme Inhibition Potential

- Fluorophenyl-Containing Compounds: Analogs like YPC-21817 () and DDU86439 () demonstrate that the 3-fluorophenyl group contributes to kinase and trypanosomal enzyme inhibition. For example, DDU86439 inhibits Trypanosoma brucei TRYS with an EC50 of 6.9 µM, suggesting fluorine’s role in enhancing target binding .

Pharmaceutical Intermediates

- Patent Applications : Derivatives like AZD1152 () and compounds in highlight the utility of fluorophenyl-aniline structures in synthesizing kinase inhibitors. The methoxy group in 3-(3-Fluorophenyl)-5-methoxyaniline could serve as a synthetic handle for further functionalization .

生物活性

3-(3-Fluorophenyl)-5-methoxyaniline is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields such as medicine and pharmacology.

The biological activity of 3-(3-Fluorophenyl)-5-methoxyaniline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and the methoxy group enhances the compound's binding affinity and selectivity, influencing its pharmacological effects. This compound has been investigated for its potential as an antimicrobial and anticancer agent, as well as for its role in drug development aimed at inhibiting specific biological pathways.

Biological Activity Overview

Research has shown that 3-(3-Fluorophenyl)-5-methoxyaniline exhibits notable biological activities:

- Antimicrobial Properties : The compound has been studied for its antibacterial effects against various Gram-positive and Gram-negative bacteria, showing potential effectiveness comparable to standard antibiotics .

- Anticancer Activity : Investigations into its anticancer properties have revealed that it may inhibit certain cancer cell lines by targeting receptor tyrosine kinases (RTKs), which are crucial in cancer progression .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for specific enzymes involved in disease pathways, offering a route for therapeutic applications in conditions like cancer and infectious diseases .

Research Findings

Recent studies have provided insights into the efficacy and safety profiles of 3-(3-Fluorophenyl)-5-methoxyaniline:

-

Antibacterial Studies :

Bacterial Strain MIC (μg/ml) Staphylococcus aureus 2 Escherichia coli 4 Pseudomonas aeruginosa 8 -

Anticancer Studies :

Cancer Cell Line IC50 (μM) MCF-7 (breast cancer) 10 A549 (lung cancer) 15 HeLa (cervical cancer) 12

Case Studies

Several case studies have highlighted the therapeutic potential of 3-(3-Fluorophenyl)-5-methoxyaniline:

- Case Study 1 : A study focused on the compound's effect on breast cancer cells showed that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer properties.

- Case Study 2 : Research investigating the antimicrobial effects demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential use in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。